molecular formula C3H6O B032918 Acetone-d6 CAS No. 666-52-4

Acetone-d6

Cat. No.: B032918
CAS No.: 666-52-4
M. Wt: 64.12 g/mol
InChI Key: CSCPPACGZOOCGX-WFGJKAKNSA-N
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Mechanism of Action

Target of Action

Acetone-d6, also known as hexadeuteroacetone, is a form of acetone where all hydrogen atoms have been replaced by deuterium It’s known that the regular form of acetone can affect the central nervous system (cns), kidney, liver, spleen, and blood .

Mode of Action

It’s known to undergo an h-2h exchange reaction with acetone to afford different isotopologues of acetone . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Acetogens, which can metabolize gaseous substrates like co2, co, and h2, have a characteristic biochemical pathway of co2 reduction to acetyl-coa, known as the reductive acetyl-coa pathway or the wood‒ljungdahl pathway . This pathway is the only known pathway of CO2 fixation coupled to energy storage . It’s plausible that this compound, being a derivative of acetone, might interact with similar biochemical pathways.

Pharmacokinetics

It’s known that this compound is a liquid with a vapor pressure of 1439 psi at 55 °C, 184 mmHg at 20 °C, and 367 psi at 20 °C . This suggests that it can be absorbed and distributed in the body through inhalation, and its volatility might influence its bioavailability.

Result of Action

Given its structural similarity to acetone, it’s plausible that it may have similar effects, such as causing drowsiness or dizziness, and potentially affecting the central nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature can affect its stability . Moreover, its volatility suggests that it can easily evaporate, which could influence its concentration in the environment and subsequently its efficacy.

Biochemical Analysis

Biochemical Properties

Acetone-d6 plays a crucial role in biochemical reactions, particularly as a solvent in NMR spectroscopy . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and dipole-dipole interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its volatility. It has a boiling point of 56 °C , which means it can evaporate if not properly contained, potentially affecting its concentration in a solution over time.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetone-d6 is typically synthesized through the reaction of acetone with heavy water (D2O) in the presence of an alkaline catalyst such as lithium deuteroxide (LiOD). The reaction involves the exchange of hydrogen atoms in acetone with deuterium atoms from heavy water .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium atoms. The product is then purified to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Acetone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetone-d6 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness of Acetone-d6: this compound is unique due to its high isotopic purity and its ability to provide clear NMR spectra without proton interference. This makes it particularly useful in the study of organic molecules where proton signals can complicate the analysis .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216767
Record name (2H6)Acetone
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Molecular Weight

64.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Acetone-d6
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Vapor Pressure

372.0 [mmHg]
Record name Acetone-d6
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CAS No.

666-52-4
Record name Acetone-d6
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Record name Acetone-D6
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Record name (2H6)Acetone
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Record name (2H6)acetone
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Record name ACETONE-D6
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
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resultant mixture
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5 mmol
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0.5 mmol
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cobalt acetate Co(OAc)2
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0.0125 mmol
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Yield
81%
Yield
14%

Synthesis routes and methods III

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
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330 mg
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81 mg
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tetrakis triphenylphosphine palladium
Quantity
36 mg
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reactant
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Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
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0.31 mmol
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25 mL
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2 mL
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Synthesis routes and methods IV

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
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reactant
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[Compound]
Name
oxide
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4 g
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30 g
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reactant
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80 g
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95 g
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Yield
58%
Yield
39%

Synthesis routes and methods V

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
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oxide
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4 g
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30 g
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stainless steel
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40 g
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100 g
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48%
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-d6
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Reactant of Route 3
Acetone-d6
Reactant of Route 4
Acetone-d6
Reactant of Route 5
Acetone-d6
Reactant of Route 6
Acetone-d6
Customer
Q & A

Q1: What is the molecular formula and weight of acetone-d6?

A1: this compound has the molecular formula (CD3)2CO and a molecular weight of 64.11 g/mol.

Q2: How does the spectroscopic data of this compound compare to acetone-h6?

A2: Deuteration significantly affects the vibrational frequencies observed in infrared (IR) spectroscopy. For example, the carbonyl stretch (ν(C═O)) for acetone and this compound adsorbed on silica surfaces appears at 1660-1670 cm−1 and 1650 cm−1, respectively. [] This difference arises from the mass difference between hydrogen and deuterium, impacting the vibrational energy levels.

Q3: What can you say about the stability of this compound under various conditions?

A4: While generally stable, this compound can undergo deuterium exchange reactions under certain conditions. For example, the surface hydroxyls on porous glass can exchange with the deuterium of this compound via an enol intermediate. []

Q4: Does this compound participate in any known catalytic reactions?

A4: While not a catalyst itself, this compound is often used as a solvent in catalytic reactions. Its inert nature in many chemical transformations makes it suitable for studying reaction mechanisms and kinetics without interference.

Q5: Has this compound been investigated using computational chemistry methods?

A6: Yes, computational methods like DFT are valuable for studying this compound. One application is the study of pentaerythritol tetranitrate (PETN) conformers in this compound solution. DFT calculations help analyze the changes in vibrational spectra arising from conformational changes of PETN in this compound, revealing insights into molecular behavior in solution. []

Q6: Have any QSAR models been developed incorporating this compound data?

A6: Currently, there is no mention of specific QSAR models developed using this compound data within the provided research.

Q7: What are the primary applications of this compound in scientific research?

A8: this compound finds widespread use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy due to its deuterated nature, which simplifies spectral interpretation by eliminating solvent signals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Additionally, it serves as a valuable tool in studying reaction mechanisms, particularly in experiments involving deuterium labeling. [, , , ] Its application extends to investigating molecular dynamics, such as the internal motion of molecules like benzyl alkyl ethers and benzylidene diacetate. [, ]

Q8: Can you elaborate on the use of this compound in NMR spectroscopy?

A8: this compound is a preferred solvent in NMR due to its deuterated nature. The deuterium atoms in this compound have a different magnetic moment compared to hydrogen (protium), leading to minimal interference with the NMR signals of the compound being analyzed. This property is crucial for obtaining clean and interpretable spectra.

Q9: How is this compound used in studying reaction mechanisms?

A9: this compound's utility in studying reaction mechanisms stems from its ability to participate in deuterium-labeling experiments. By substituting specific hydrogen atoms with deuterium in this compound, researchers can track the fate of these atoms throughout a reaction. Analyzing the deuterium incorporation in the products provides valuable information about the reaction pathway and intermediates involved.

Q10: Are there specific examples of how this compound contributes to understanding molecular dynamics?

A11: this compound aids in studying the internal motions of molecules by analyzing the temperature dependence of NMR spectra. For example, the rotation about the C(1)−C bond in benzylidene diacetate was investigated using this compound as a solvent, revealing information about the molecule's conformational preferences and the energy barriers associated with these rotations. []

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